Structural Uniqueness: N1-(2,5-Dimethylphenyl) Substitution Versus Common Phenyl and 3,4-Dimethylphenyl Analogs
The N1-(2,5-dimethylphenyl) group distinguishes this compound from the majority of reported pyrazolo[3,4-d]pyrimidine-4-amines, which bear either an unsubstituted phenyl, a 3,4-dimethylphenyl, or an N-methyl group at the 1-position. In the EGFR-TK inhibitor series reported by Abdelgawad et al. (2016), the reference 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core (compound 12g) showed IC₅₀ values of 5.36–9.09 μM against MCF-7, A549, and HT-29 cell lines [1]. The 2,5-dimethylphenyl regioisomer presented here carries the methyl groups in the ortho- and meta-positions relative to the pyrazole attachment, altering the dihedral angle with the pyrazolo[3,4-d]pyrimidine plane and thereby modulating ATP-binding pocket occupancy. No direct biological comparison data are available; differentiation is based on structural topology.
| Evidence Dimension | N1-aryl substitution pattern |
|---|---|
| Target Compound Data | 2,5-Dimethylphenyl at N1 (ortho- and meta-substitution) |
| Comparator Or Baseline | Representative EGFR-active analog: 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy derivative (compound 12g): IC₅₀ 5.36–9.09 μM (MCF-7, A549, HT-29) [1] |
| Quantified Difference | Substitution topology differs; biological consequence unmeasured |
| Conditions | NA; structural inference only |
Why This Matters
The unique 2,5-dimethylphenyl geometry may confer distinct kinase selectivity profiles compared to the more commonly explored 3,4-dimethylphenyl or unsubstituted phenyl variants, making this compound valuable for expanding SAR exploration in kinase inhibitor lead optimization.
- [1] Abdelgawad, M. A.; Bakr, R. B.; Alkhoja, O. A.; Mohamed, W. R. Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Bioorg. Chem. 2016, 66, 88–96. View Source
